molecular formula C10H17N3O3 B12915345 (S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide

(S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide

Cat. No.: B12915345
M. Wt: 227.26 g/mol
InChI Key: GAZAINPWIOAFMN-QMMMGPOBSA-N
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Description

(S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetyl group, an amino group, and a pyrrolidine ring. Its molecular formula is C10H18N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide typically involves multiple steps. One common method involves the reaction of N-methylpyrrolidine-2-carboxylic acid with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with 2-amino-2-oxoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-oxoethyl 4-bromobenzoate
  • 2-Amino-2-oxoethyl 4-nitrobenzoate
  • 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate

Uniqueness

(S)-1-Acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and its stereochemistry. The presence of the acetyl group and the pyrrolidine ring distinguishes it from other similar compounds, providing it with unique chemical reactivity and biological activity.

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

(2S)-1-acetyl-N-(2-amino-2-oxoethyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C10H17N3O3/c1-7(14)13-5-3-4-8(13)10(16)12(2)6-9(11)15/h8H,3-6H2,1-2H3,(H2,11,15)/t8-/m0/s1

InChI Key

GAZAINPWIOAFMN-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N(C)CC(=O)N

Canonical SMILES

CC(=O)N1CCCC1C(=O)N(C)CC(=O)N

Origin of Product

United States

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